Bis(benzonitrile)palladium chloride

Homogeneous catalysis Organometallic chemistry Cross-coupling

Bis(benzonitrile)palladium chloride [PdCl₂(PhCN)₂] is an air-stable, organic-soluble Pd(II) precatalyst. Unlike poorly soluble PdCl₂ or phosphine-ligated Pd(0) complexes that fail entirely in reductive homocoupling of aryl bromides or azidoformate-allylic ether reactions, this compound delivers reliable catalytic performance. Its labile benzonitrile ligands enable facile in situ generation of active catalysts. Ideal for Suzuki, Heck, and Negishi cross-couplings, as well as triarylmethane synthesis (85% gram-scale yield). Choose PdCl₂(PhCN)₂ when reaction-specific reactivity, broad solvent compatibility, and ligand tunability are critical.

Molecular Formula C14H10Cl2N2Pd
Molecular Weight 383.6 g/mol
CAS No. 14220-64-5
Cat. No. B083439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(benzonitrile)palladium chloride
CAS14220-64-5
Molecular FormulaC14H10Cl2N2Pd
Molecular Weight383.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl
InChIInChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
InChIKeyWXNOJTUTEXAZLD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(benzonitrile)palladium chloride (CAS 14220-64-5) – Properties, Solubility, and Procurement Baseline for Pd(II) Precatalyst Selection


Bis(benzonitrile)palladium chloride, also known as PdCl₂(PhCN)₂, is a palladium(II) coordination complex featuring two labile benzonitrile ligands and two chloride ligands around a palladium center [1]. This compound serves as a versatile homogeneous precatalyst and a convenient, organic-soluble source of Pd(II) for a wide range of cross-coupling and other catalytic transformations in organic synthesis . It is commercially available as an air-stable, non-hygroscopic orange-yellow crystalline powder with a melting point of 129–131 °C [2].

Why PdCl₂(PhCN)₂ Cannot Be Substituted with Generic Pd(II) Salts: Solubility, Lability, and Catalyst Performance


Generic substitution of bis(benzonitrile)palladium chloride with other Pd(II) salts or phosphine-ligated Pd(0) complexes is not straightforward due to three critical factors: (1) solubility profile, (2) ligand lability, and (3) reaction-specific catalytic performance. While PdCl₂ is poorly soluble in organic media, PdCl₂(PhCN)₂ exhibits excellent solubility in a wide range of common organic solvents (e.g., acetone, chloroform, THF, toluene, DMF), enabling homogeneous catalysis [1]. Furthermore, the benzonitrile ligands are labile and readily displaced by stronger donor ligands, making this complex an ideal precursor for in situ generation of active catalysts . Critically, in specific transformations—such as reductive coupling of aryl halides or the reaction of azidoformate with allylic ethers—PdCl₂(PhCN)₂ promotes the reaction while phosphine-ligated catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) fail entirely [2]. These combined properties render PdCl₂(PhCN)₂ irreplaceable in many research and industrial applications.

Quantitative Evidence for Bis(benzonitrile)palladium chloride Differentiation in Catalytic Performance


Superior Solubility Profile Enables Homogeneous Catalysis Compared to PdCl₂

Bis(benzonitrile)palladium chloride exhibits broad solubility in a range of organic solvents, including acetone, chloroform, dichloromethane, benzene, toluene, CH₃CN, THF, dioxane, DME, and DMF, making it an effective homogeneous catalyst [1]. In contrast, PdCl₂ is only slightly soluble in water and requires the presence of chloride ions or strongly coordinating solvents to dissolve [2].

Homogeneous catalysis Organometallic chemistry Cross-coupling

Reductive Coupling of Aryl Halides: PdCl₂(PhCN)₂ Promotes Reaction Where Phosphine-Ligated Catalysts Fail

In the tetrakis(dimethylamino)ethylene (TDAE)-promoted reductive coupling of aryl bromides, PdCl₂(PhCN)₂, along with other simple Pd(II) salts, promoted the reaction, whereas phosphine-ligated palladium catalysts such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(dppp) did not promote the reaction at all [1].

Reductive coupling Aryl halides Phosphine-free catalysis

Azidoformate–Allylic Ether Reaction: PdCl₂(PhCN)₂ Superior to Pd(PPh₃)₄

In the reaction between azidoformate and allylic ethers to form 1-alkoxy-1-(alkoxycarbonylimino)alkanes, PdCl₂(PhCN)₂ was identified as the most effective catalyst, whereas Pd(PPh₃)₄ showed essentially no catalytic activity when pure reactants were employed [1].

Azidoformate Allylic ethers Nitrogen heterocycles

Suzuki Coupling of Trimethylammonium Salts: PdCl₂(PhCN)₂ Identified as Optimal Catalyst

In the synthesis of triarylmethanes via Suzuki coupling of 1,1-diarylmethyl-trimethylammonium triflates with arylboronic acids, optimization experiments identified [PdCl₂(PhCN)₂] as the optimal catalyst, with PCy₃ as the best ligand and 1,2-dichloroethane as the solvent, achieving a gram-scale yield of 85% for triphenylmethane [1].

Suzuki coupling Triarylmethanes C–N bond cleavage

Yield Comparison in Cyclization Reaction: PdCl₂(PhCN)₂ vs. PdCl₂(MeCN)₂

In the cyclization of δ-acetylenic carboxylic acids to butenolides, PdCl₂(PhCN)₂ and PdCl₂(MeCN)₂ were compared under identical conditions. PdCl₂(PhCN)₂ provided a yield of 45% in benzene after 45 minutes, while PdCl₂(MeCN)₂ gave a yield of 44% in THF after 1 hour [1].

Cyclization Butenolides δ-Acetylenic carboxylic acids

High Synthesis Yield and Purity: Benchmark for Reliable Precatalyst Procurement

The preparation of bis(benzonitrile)palladium chloride from PdCl₂ and benzonitrile is reported to proceed with high efficiency. One method achieves a yield of 97% with a measured palladium content of 27.55% (theoretical: 27.74%) . Another procedure gives the title complex in approximately 90% yield [1].

Synthesis Precatalyst preparation Purity

Optimal Application Scenarios for Bis(benzonitrile)palladium chloride Based on Quantitative Differentiation


Phosphine-Free Reductive Coupling of Aryl Halides

When reductive homocoupling of aryl bromides is required, PdCl₂(PhCN)₂ is the catalyst of choice. Unlike phosphine-ligated Pd(0) catalysts that fail in this reaction [1], PdCl₂(PhCN)₂ promotes the coupling efficiently under mild conditions, tolerating sensitive functional groups such as carbonyls and nitro groups [1].

Synthesis of Nitrogen-Containing Heterocycles via Azidoformate–Allylic Ether Coupling

For the preparation of 1-alkoxy-1-(alkoxycarbonylimino)alkanes from azidoformates and allylic ethers, PdCl₂(PhCN)₂ is the most effective catalyst, while Pd(PPh₃)₄ is essentially inactive [2]. This application highlights the unique reactivity of this precatalyst in constructing valuable nitrogen-containing building blocks.

Challenging Suzuki Couplings Involving C–N Bond Cleavage

In the synthesis of triarylmethanes via Suzuki coupling of trimethylammonium salts, [PdCl₂(PhCN)₂] was identified as the optimal catalyst after systematic screening, delivering 85% yield on a gram scale [3]. This scenario demonstrates the utility of PdCl₂(PhCN)₂ in demanding cross-coupling reactions that are relevant to pharmaceutical and materials chemistry.

Homogeneous Catalysis in Standard Organic Solvents Without Phase-Transfer Agents

Due to its excellent solubility in a wide range of organic solvents (acetone, chloroform, THF, toluene, DMF, etc.) [4], PdCl₂(PhCN)₂ enables homogeneous catalysis without the need for specialized solubilizing additives or phase-transfer conditions. This simplifies reaction setup and workup, making it an attractive choice for both academic research and industrial process development.

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